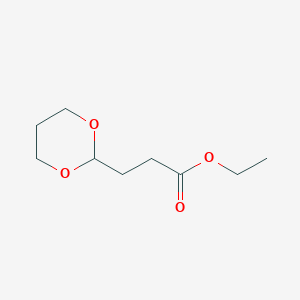

Ethyl 3-(1,3-dioxan-2-YL)propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

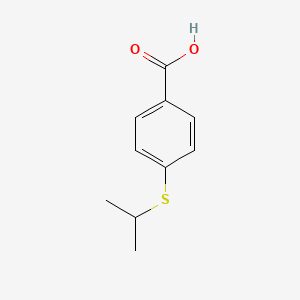

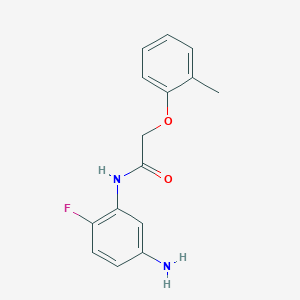

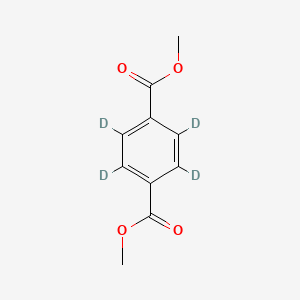

Ethyl 3-(1,3-dioxan-2-YL)propionate is a chemical compound with the CAS Number: 86178-21-4 . It has a molecular weight of 188.22 and its IUPAC name is ethyl 3-(1,3-dioxan-2-yl)propanoate . It is a colorless oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a colorless oil . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Applications De Recherche Scientifique

Polymer Synthesis

Ethyl 3-(1,3-dioxan-2-yl)propionate and its derivatives play a significant role in polymer chemistry, particularly in the synthesis of high molecular weight polymers through homopolymerization processes. For example, 1,3-Dioxan-2-one, a related compound, can be synthesized from 1,3-propanediol and di-ethyl carbonate, leading to the production of poly(trimethylene carbonate) via ring-opening polymerization. This process, especially in bulk polymerization and at higher temperatures, yields polymers with molecular weights exceeding 100,000, demonstrating the compound's utility in creating durable and versatile polymeric materials (Albertson & Sjöling, 1992).

Amine Synthesis

In organic synthesis, derivatives of this compound, such as the 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, have been developed as new versatile protecting and activating groups for amine synthesis. This innovation enables the easy sulfonation of primary and secondary amines, leading to activated amines that can be further alkylated. The stability of these groups under various conditions and their straightforward removal highlight the compound's adaptability in complex organic synthesis pathways (Sakamoto et al., 2006).

Bio-Lubricant Synthesis

In the field of green chemistry, derivatives of this compound have been explored for their potential in bio-lubricant production. For instance, ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate, synthesized from oleic acid, demonstrates promising bio-lubricant properties. The incorporation of dioxane and dioxepane rings into the molecular structure impacts the lubricant's properties, such as density and acid/base number, aligning them closely with commercial lubricant standards, and showcasing the compound's application in developing sustainable lubricants (Wahyuningsih & Kurniawan, 2020).

Propriétés

IUPAC Name |

ethyl 3-(1,3-dioxan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWBCOWCCBTDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1OCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585294 |

Source

|

| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86178-21-4 |

Source

|

| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)